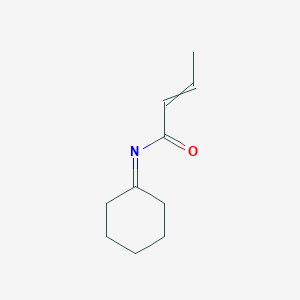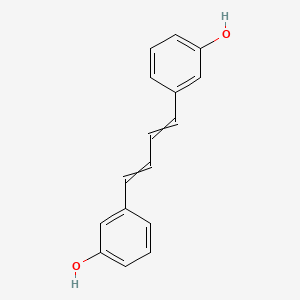
3,3'-(Buta-1,3-diene-1,4-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected via a buta-1,3-diene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol typically involves the coupling of phenol derivatives with buta-1,3-diene. One common method is the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst . This method is eco-friendly, cost-effective, and yields good results under ambient conditions.
Industrial Production Methods
Industrial production of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol may involve large-scale synthesis using similar oxidative dehydrogenation and coupling reactions. The use of clean visible-light as an energy source and the absence of metals and volatile organic solvents make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol involves its interaction with molecular targets through its phenol groups. These groups can undergo redox reactions, participate in hydrogen bonding, and interact with various enzymes and receptors. The buta-1,3-diene bridge provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the phenol groups.
1,4-Diphenylbutadiyne: Contains a butadiyne bridge instead of a buta-1,3-diene bridge.
1,4-Diphenyl-1,3-butadiene, trans,trans-: A stereoisomer with a different spatial arrangement.
Uniqueness
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is unique due to the presence of phenol groups, which impart distinct chemical reactivity and potential biological activity. The buta-1,3-diene bridge also contributes to its unique structural and electronic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
90297-53-3 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-[4-(3-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h1-12,17-18H |
Clave InChI |
RFVSQUPVIOPJJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C=CC=CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

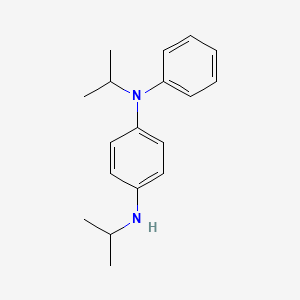
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
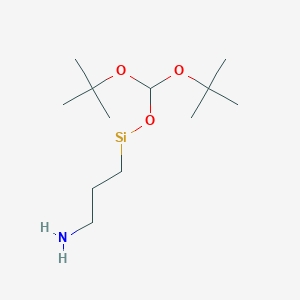
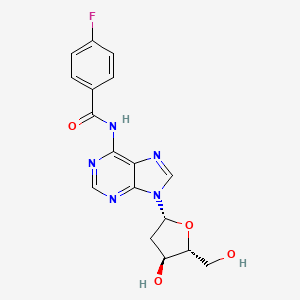
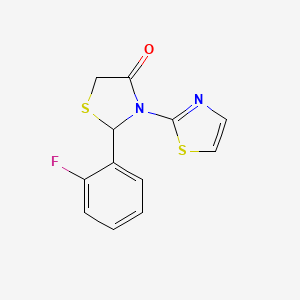

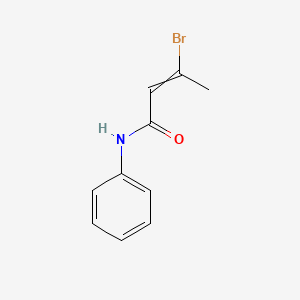
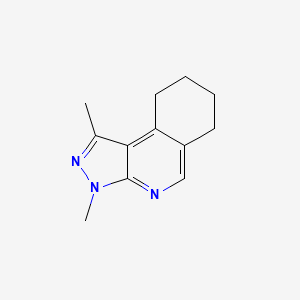

![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)
